molecular formula C18H16N2OS B297953 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol

2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol

Cat. No. B297953
M. Wt: 308.4 g/mol
InChI Key: UQAGTTHQFCGGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its ability to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol is not fully understood. However, it is believed to exert its effects by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol has been shown to exhibit a wide range of biochemical and physiological effects. These include antioxidant and anti-inflammatory activities, as well as antimicrobial and anticancer activities. This compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol in lab experiments include its potent activity and its ability to exhibit a wide range of biochemical and physiological effects. However, its limitations include its complex synthesis process and its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to explore its potential use as a pesticide and as a building block for the synthesis of various materials.

Synthesis Methods

The synthesis of 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-aminomethylphenol with 4,5-dihydronaphtho[1,2-d][1,3]thiazole in the presence of a suitable catalyst. This is followed by the addition of a reducing agent to form the final product.

Scientific Research Applications

2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. In agriculture, it has been shown to exhibit potent antimicrobial activity, making it a potential candidate for use as a pesticide. In materials science, it has been used as a building block for the synthesis of various materials, including polymers and nanoparticles.

properties

Product Name

2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylamino)methyl]phenol

InChI

InChI=1S/C18H16N2OS/c21-15-8-4-2-6-13(15)11-19-18-20-17-14-7-3-1-5-12(14)9-10-16(17)22-18/h1-8,21H,9-11H2,(H,19,20)

InChI Key

UQAGTTHQFCGGRS-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NCC4=CC=CC=C4O

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NCC4=CC=CC=C4O

Origin of Product

United States

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